Methyl 4-(piperidin-2-yl)benzoate
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Overview
Description
Methyl 4-(piperidin-2-yl)benzoate is an organic compound that belongs to the class of piperidine derivatives. It is characterized by a benzoate group attached to a piperidine ring at the 2-position. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including pharmaceuticals and chemical synthesis.
Mechanism of Action
Target of Action
Piperidine derivatives, which include methyl 4-(piperidin-2-yl)benzoate, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been associated with various biological activities .
Biochemical Pathways
Piperidine derivatives have been associated with various pharmacological activities .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Piperidine derivatives have been associated with various biological activities .
Action Environment
The compound is recommended to be stored at 2-8°c , suggesting that temperature could influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(piperidin-2-yl)benzoate typically involves the esterification of 4-(piperidin-2-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(piperidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for ester reduction.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: 4-(piperidin-2-yl)benzyl alcohol.
Substitution: Nitro or halogen-substituted derivatives of this compound.
Scientific Research Applications
Methyl 4-(piperidin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects, such as anti-inflammatory and analgesic agents.
Industry: this compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Methyl 4-(piperidin-4-yl)benzoate: Another piperidine derivative with similar structural features but different substitution patterns.
4-Piperidylbenzoic acid hydrochloride: A related compound used in the synthesis of pharmaceuticals.
Piperidine N-oxide derivatives: Compounds with oxidized piperidine rings that exhibit distinct chemical properties.
Uniqueness: Methyl 4-(piperidin-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 4-piperidin-2-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12/h5-8,12,14H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVNPUNNHRUTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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